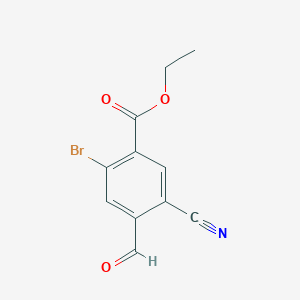

Ethyl 2-bromo-5-cyano-4-formylbenzoate

CAS No.: 1807078-30-3

Cat. No.: VC2753484

Molecular Formula: C11H8BrNO3

Molecular Weight: 282.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807078-30-3 |

|---|---|

| Molecular Formula | C11H8BrNO3 |

| Molecular Weight | 282.09 g/mol |

| IUPAC Name | ethyl 2-bromo-5-cyano-4-formylbenzoate |

| Standard InChI | InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-3-7(5-13)8(6-14)4-10(9)12/h3-4,6H,2H2,1H3 |

| Standard InChI Key | MGWXAIVUAFDUJF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(C(=C1)C#N)C=O)Br |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C(=C1)C#N)C=O)Br |

Introduction

Ethyl 2-bromo-5-cyano-4-formylbenzoate is a complex organic compound with the molecular formula C11H8BrNO3. It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a formyl group attached to the benzene ring. This compound is of significant interest in various fields of scientific research, including chemistry, biology, and medicine, due to its versatile chemical properties and potential applications.

Synthesis and Preparation Methods

The synthesis of Ethyl 2-bromo-5-cyano-4-formylbenzoate typically involves a multi-step process:

-

Bromination: The initial step involves the selective bromination of a benzoate precursor.

-

Cyanation: Following bromination, the compound undergoes cyanation to introduce the cyano group.

-

Formylation: The final step involves the introduction of the formyl group through formylation reactions.

Industrial production often employs continuous flow reactors for efficient bromination and cyanation, followed by advanced purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Applications and Research Findings

Ethyl 2-bromo-5-cyano-4-formylbenzoate is utilized in various scientific applications:

-

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

-

Biology: The compound is investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

-

Medicine: It is explored as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

-

Industry: Used in the development of specialty chemicals and materials with specific functional properties.

Biological Activity

The compound exhibits notable biological activities, including:

-

Antimicrobial Activity: It shows potential in inhibiting the growth of bacteria and fungi.

-

Anticancer Properties: Investigated for its ability to induce apoptosis in cancer cells by modulating signaling pathways.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial Activity | Disruption of microbial cell membranes or interference with metabolic processes. |

| Anticancer Properties | Induction of apoptosis through modulation of cell proliferation and survival pathways. |

Comparison with Similar Compounds

Ethyl 2-bromo-5-cyano-4-formylbenzoate can be compared with other structurally related compounds:

-

Ethyl 2-bromo-4-cyano-5-formylbenzoate: Similar structure but with different positions of the cyano and formyl groups.

-

Ethyl 4-bromo-5-cyano-2-formylbenzoate: Another isomer with different positions of the substituents on the benzene ring.

-

Ethyl 2-bromo-5-cyano-4-carboxybenzoate: A derivative with a carboxylic acid group instead of a formyl group.

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Ethyl 2-bromo-3-cyano-5-formylbenzoate | Moderate antimicrobial activity | Different positioning of functional groups affects reactivity. |

| Ethyl 5-bromo-4-cyano-2-formylbenzoate | Stronger anticancer effects | Enhanced cytotoxicity due to structural variations. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume